molecular formula C15H18FN3O4S B2549774 1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2097941-43-8

1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2549774
CAS No.: 2097941-43-8
M. Wt: 355.38
InChI Key: HAGTYRKNEZVONM-XVNBXDOJSA-N
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Description

1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H18FN3O4S and its molecular weight is 355.38. The purity is usually 95%.
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Biological Activity

1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine core with various substituents that contribute to its biological activity. The presence of the fluorophenyl group and the methylsulfamoyl moiety are critical for its interaction with biological targets.

Property Value
Molecular FormulaC14H16F N3O3S
Molecular Weight317.35 g/mol
CAS NumberNot available
SMILESCC(=O)C1(C(=O)N(C)C1=O)C=C(C)S(=O)(=O)N1CCCCC1

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and methylsulfamoyl groups. The detailed synthetic route can be found in various patents and research articles that outline methodologies for creating similar compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives, including our compound of interest. These compounds have demonstrated efficacy against a range of Gram-positive pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, as well as certain fungal strains .

In vitro assays revealed that derivatives with specific structural modifications exhibited enhanced antimicrobial properties. For example, compounds with hydrazone linkages showed significant activity against multidrug-resistant strains .

Table 1: Antimicrobial Activity Against Selected Pathogens

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida auris64 µg/mL

Anticancer Activity

The anticancer properties of this compound were evaluated using human lung adenocarcinoma cell lines (A549). The compound exhibited cytotoxic effects, reducing cell viability significantly compared to control treatments.

In comparative studies, it was found that certain structural variants displayed superior anticancer activity, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Table 2: Cytotoxicity Data in A549 Cells

Compound IC50 (µM)
1-(3-fluorophenyl)-...15
Cisplatin10
Control (DMSO)>100

Case Studies

  • Case Study on Antimicrobial Resistance : A recent study examined the effectiveness of various pyrrolidine derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications to the sulfamoyl group significantly enhanced activity against resistant strains, providing a promising avenue for drug development .
  • Anticancer Efficacy in Lung Cancer Models : In a controlled study involving A549 cells, the compound demonstrated a dose-dependent reduction in cell viability. The structure-dependent nature of its activity suggests potential for further optimization in drug design .

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(E)-3-(methylsulfamoyl)prop-2-enyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S/c1-17-24(22,23)7-3-6-18-15(21)11-8-14(20)19(10-11)13-5-2-4-12(16)9-13/h2-5,7,9,11,17H,6,8,10H2,1H3,(H,18,21)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGTYRKNEZVONM-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=CCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)/C=C/CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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